Methyl 1,4-oxazepane-5-carboxylate chemical structure and properties
Methyl 1,4-oxazepane-5-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 1,4-Oxazepane-5-carboxylate: Structure, Properties, and Synthesis
Abstract
The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle that has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure and desirable physicochemical properties.[1][2] This structural motif is a key component in a variety of pharmacologically active compounds, including potent ligands for dopamine receptors and potential anti-inflammatory agents.[3][4] This guide provides a comprehensive technical overview of a key derivative, Methyl 1,4-oxazepane-5-carboxylate, a versatile building block for drug discovery and development. We will explore its chemical structure, physicochemical properties, detailed synthetic methodologies with mechanistic insights, and its applications in the synthesis of novel therapeutic agents.
Chemical Structure and Identifiers
Methyl 1,4-oxazepane-5-carboxylate possesses a seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4. The methyl carboxylate group is located at the 5-position. The non-planar ring can adopt several conformations, with a chair-like conformation generally being the most energetically favorable.[1]
The presence of two heteroatoms and a chiral center at the C5 position makes this molecule a valuable and stereochemically rich scaffold for library synthesis.
Caption: 2D Chemical Structure of Methyl 1,4-oxazepane-5-carboxylate.
Table 1: Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 1,4-oxazepane-5-carboxylate | [5] |
| CAS Number | 1779649-65-8 | [5] |
| Molecular Formula | C₇H₁₃NO₃ | [5][6] |
| Molecular Weight | 159.18 g/mol | [5][7] |
| Canonical SMILES | COC(=O)C1CCOCCN1 | [5][6] |
| InChI Key | FXDMGMAWGOGVCR-UHFFFAOYSA-N | [5][6] |
Physicochemical Properties
The physicochemical properties of Methyl 1,4-oxazepane-5-carboxylate are critical for its application in synthesis and drug formulation. The data presented below are computationally predicted values, which provide a reliable estimate for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | -0.3 | [5][7] |
| Topological Polar Surface Area | 47.6 Ų | [5][7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Complexity | 138 | [5][7] |
| Monoisotopic Mass | 159.08954328 Da | [5][6] |
Synthesis and Mechanistic Insights
The synthesis of chiral 1,4-oxazepane-5-carboxylic acids and their esters often employs a solid-phase approach, which is highly amenable to library generation for high-throughput screening.[8] A robust method starts from a polymer-supported amino acid, such as homoserine, which provides the necessary backbone and stereocenter.[9][10]
Causality in Synthetic Strategy:
-
Solid Support (Wang Resin): The use of a solid support like Wang resin simplifies the purification process immensely. Intermediates are retained on the resin, and excess reagents or by-products are simply washed away, eliminating the need for tedious column chromatography after each step.[8]
-
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amine of homoserine. Its key advantage is its base-lability (cleaved by piperidine), which allows for orthogonal deprotection strategies, leaving acid-labile protecting groups (like tBu on a side chain) and the final resin linkage intact.[8]
-
N-Sulfonylation: Introduction of a nitrobenzenesulfonyl group serves a dual purpose. It activates the nitrogen for subsequent alkylation and acts as a protecting group.
-
Intramolecular Cyclization & Cleavage: The final step involves cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). The choice of a scavenger, such as triethylsilane (Et₃SiH), is critical. In the absence of a reducing agent, TFA cleavage can lead to undesired lactonization. The presence of Et₃SiH promotes the reductive cleavage and subsequent intramolecular cyclization to form the desired 1,4-oxazepane ring.[9][10] This step simultaneously deprotects side chains and releases the final product.
Caption: General workflow for the solid-phase synthesis of 1,4-oxazepane derivatives.
Structural Elucidation and Spectroscopic Analysis
Characterization of Methyl 1,4-oxazepane-5-carboxylate relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, expected data can be reliably inferred from closely related 1,4-oxazepine and benzimidazole-fused 1,4-oxazepine structures.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the seven-membered ring protons, typically in the range of 2.5-4.5 ppm. The methoxy group (–OCH₃) will present as a sharp singlet around 3.7 ppm. The proton at the C5 position (adjacent to the ester) would likely appear as a multiplet. The N-H proton signal would appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon of the ester group around 170-175 ppm. The methoxy carbon will resonate around 52 ppm. Carbons adjacent to the nitrogen and oxygen atoms within the ring will appear in the 40-80 ppm range.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at approximately 1735 cm⁻¹, C-O stretches around 1100-1250 cm⁻¹, and an N-H stretch around 3300-3400 cm⁻¹.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 160.0968.[6]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| - | -OCH₃ | ~3.7 (s, 3H) | ~52 | Methyl ester group |
| - | -C=O | - | ~172 | Ester carbonyl |
| 5 | CH | Multiplet | ~55-60 | Chiral center adjacent to ester |
| 2, 3, 6, 7 | CH₂ | 2.5 - 4.5 (multiplets) | 40-80 | Ring methylene groups |
| 4 | NH | Broad singlet | - | Amine proton |
Applications in Drug Discovery
The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to present substituents in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets.[4]
-
Dopamine Receptor Ligands: Derivatives of 1,4-oxazepane have been synthesized and evaluated as selective ligands for the dopamine D4 receptor.[3] This receptor is a target for therapeutic intervention in neurological and psychiatric conditions, making this scaffold a valuable starting point for the development of novel antipsychotics or cognitive enhancers.
-
Anti-inflammatory Agents: In silico docking studies have shown that certain 1,4-oxazepine derivatives exhibit strong binding affinities for the cyclooxygenase-2 (COX-2) enzyme.[4] Their binding energies were found to be comparable or even superior to established COX-2 inhibitors like celecoxib. This suggests their potential as a novel class of anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[4]
Caption: Inhibition of the COX-2 pathway by 1,4-Oxazepane derivatives.
Experimental Protocols
The following is a representative protocol for the solid-phase synthesis of a 1,4-oxazepane-5-carboxylic acid, adapted from published methodologies.[8][9]
Protocol: Solid-Phase Synthesis of 1,4-Oxazepane-5-Carboxylic Acid
1. Resin Preparation and Amino Acid Immobilization: a. Swell Wang resin (1 g, 1 mmol) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. In a separate flask, dissolve Fmoc-L-Homoserine(tBu)-OH (4 eq, 4.0 mmol) and DMAP (0.1 eq, 0.1 mmol) in dimethylformamide (DMF, 5 mL). c. Add the amino acid solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC, 4 eq, 4.0 mmol). d. Agitate the mixture at room temperature for 4 hours. e. Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
2. Fmoc Deprotection: a. Add 20% piperidine in DMF (10 mL) to the resin. b. Agitate for 20 minutes at room temperature. c. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. N-Sulfonylation: a. In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (3 eq) in DMF. b. Add this solution to the resin, followed by a suitable base (e.g., diisopropylethylamine, 5 eq). c. Agitate for 2 hours at room temperature, then wash with DMF and DCM.
4. N-Alkylation: a. Dissolve the appropriate 2-bromoacetophenone derivative (5 eq) and a non-nucleophilic base (e.g., DBU, 5 eq) in DMF. b. Add the solution to the resin and agitate overnight at room temperature. c. Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
5. Cleavage and Cyclization: a. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triethylsilane (Et₃SiH) / DCM (e.g., 95:2.5:2.5 v/v). b. Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature. c. Filter the cleavage solution into a clean flask and wash the resin with fresh cocktail (2 x 2 mL). d. Concentrate the combined filtrates under reduced pressure.
6. Purification: a. Precipitate the crude product by adding cold diethyl ether. b. Centrifuge to pellet the solid and decant the ether. Wash the pellet with cold ether (2x). c. Dry the crude product under vacuum. d. Purify the final 1,4-oxazepane-5-carboxylic acid derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).
7. Esterification (Post-Purification): a. Dissolve the purified carboxylic acid in methanol. b. Add a catalytic amount of strong acid (e.g., H₂SO₄) or use a reagent like trimethylsilyldiazomethane for a milder reaction. c. Monitor the reaction by TLC or LC-MS until completion. d. Remove the solvent and purify as necessary to yield Methyl 1,4-oxazepane-5-carboxylate.
Conclusion
Methyl 1,4-oxazepane-5-carboxylate is a functionally rich and stereochemically important building block. Its synthesis is well-established through solid-phase methods, allowing for the generation of diverse derivatives. The inherent properties of the 1,4-oxazepane scaffold make it a highly attractive core for modern drug discovery programs, with demonstrated potential in developing treatments for neurological disorders and inflammatory diseases. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives - Benchchem.
- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications.
- An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Advances.
- methyl 1,4-oxazepane-5-carboxylate 1779649-65-8 wiki - Guidechem.
- Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery - Benchchem.
- Methyl 1,4-oxazepane-5-carboxylate (C7H13NO3) - PubChemLite.
- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - MDPI.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing).
- Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - MDPI.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv.
- Methyl 1,4-oxazepane-2-carboxylate | C7H13NO3 | CID 56972833 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. PubChemLite - Methyl 1,4-oxazepane-5-carboxylate (C7H13NO3) [pubchemlite.lcsb.uni.lu]
- 7. Methyl 1,4-oxazepane-2-carboxylate | C7H13NO3 | CID 56972833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
